trans-3-Decene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

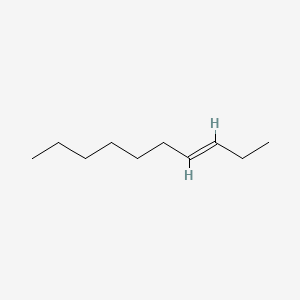

trans-3-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Dehydration of Alcohols: One common method for preparing trans-3-Decene is through the dehydration of 3-decanol. This reaction typically involves heating the alcohol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions must be carefully controlled to favor the formation of the trans isomer over the cis isomer.

Elimination Reactions: Another method involves the elimination of hydrogen halides from 3-decyl halides. This can be achieved using strong bases such as potassium hydroxide or sodium ethoxide under reflux conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of decane. This process involves passing decane over a dehydrogenation catalyst at high temperatures, typically in the range of 400-600°C. The catalyst used can be a metal oxide such as chromium oxide or a supported metal catalyst like platinum on alumina.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-3-Decene can undergo oxidation reactions to form epoxides, diols, or carbonyl compounds. Common oxidizing agents include potassium permanganate, osmium tetroxide, and peracids.

Reduction: The compound can be hydrogenated to form decane using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Addition Reactions: this compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalides. It can also react with hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to form alkyl halides.

Polymerization: Under certain conditions, this compound can undergo polymerization to form polyalkenes. This reaction can be catalyzed by Ziegler-Natta catalysts or metallocene catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant, or peracids in organic solvents.

Reduction: Hydrogen gas with palladium on carbon, platinum on carbon, or nickel catalysts.

Addition: Bromine in carbon tetrachloride, hydrogen chloride in anhydrous conditions, or hydrogen bromide in the presence of peroxides.

Major Products:

Oxidation: Epoxides, diols, aldehydes, or ketones.

Reduction: Decane.

Addition: Dihalides or alkyl halides.

Aplicaciones Científicas De Investigación

Chemistry: trans-3-Decene is used as a starting material in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including alcohols, halides, and epoxides.

Biology and Medicine: While this compound itself is not commonly used directly in biological or medical applications, its derivatives and reaction products can be of interest. For example, epoxides derived from this compound can be used in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers. Its polymerization products can be used in the manufacture of various polymeric materials.

Mecanismo De Acción

The mechanism of action of trans-3-Decene in chemical reactions typically involves the interaction of the carbon-carbon double bond with various reagents. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. In addition reactions, the double bond reacts with halogens or hydrogen halides to form addition products.

Comparación Con Compuestos Similares

cis-3-Decene: The cis isomer of 3-Decene, where the hydrogen atoms attached to the carbon atoms of the double bond are on the same side.

1-Decene: An isomer of 3-Decene with the double bond located at the first carbon atom.

2-Decene: An isomer of 3-Decene with the double bond located at the second carbon atom.

Uniqueness: trans-3-Decene is unique in its linear structure due to the trans configuration of the double bond. This gives it different physical and chemical properties compared to its cis isomer and other positional isomers. For example, this compound typically has a higher melting point and lower solubility in polar solvents compared to cis-3-Decene. Its reactivity in chemical reactions can also differ due to the spatial arrangement of the atoms.

Propiedades

IUPAC Name |

(E)-dec-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19150-21-1 |

Source

|

| Record name | trans-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.